![molecular formula C16H13N5O3S B11601004 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid CAS No. 423745-45-3](/img/structure/B11601004.png)
4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid typically involves multiple steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with a nucleophile.
Formation of Sulfanyl Group: The sulfanyl group is introduced by reacting a thiol with a suitable electrophile.
Amidation: The acetamido group is formed by reacting an amine with an acyl chloride or anhydride.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halides, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with acetylated amino benzoic acid derivatives. The reaction conditions are optimized for yield and purity, often employing solvents such as ethanol or DMSO under reflux conditions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Employed to identify functional groups.
- Mass Spectrometry (MS) : Utilized for molecular weight determination.
Antimicrobial Properties
Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains and fungi. A study found that certain tetrazole derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anticholinesterase Activity
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies demonstrated that certain tetrazole derivatives exhibited potent AChE inhibition, which could lead to therapeutic applications in treating cognitive disorders . The mechanism of action is believed to involve the interaction of the tetrazole moiety with the active site of the enzyme, thereby preventing acetylcholine breakdown.
Cytotoxicity Studies
Cytotoxicity evaluations on various cancer cell lines have revealed that compounds related to this compound possess anticancer properties. For example, derivatives were tested against leukemia and CNS cancer cell lines, showing significant inhibition rates . These findings indicate a potential role for these compounds in cancer therapy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoic acid is unique due to its combination of a tetrazole ring, a phenyl group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N5O3S, with a molecular weight of approximately 293.30 g/mol. The compound features a tetrazole ring, which is known for its diverse pharmacological activities, combined with an acetylamino group that enhances its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate acylating agent, such as acetic anhydride or acetyl chloride , in the presence of a base. The reaction conditions can be optimized to yield high purity and yield of the desired product.
Anticholinesterase Activity
Research has demonstrated that tetrazole derivatives exhibit significant anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A study focused on similar tetrazole derivatives showed that compounds with specific substitutions exhibited potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
---|---|---|
Compound 14 | 82% | 75% |
Compound 15 | 78% | 70% |
Compound 18 | 80% | 73% |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related tetrazole compounds on mouse embryonic fibroblast cells (NIH/3T3). The results indicated that certain derivatives exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
The biological activity of this compound is attributed to its ability to mimic carboxylic acids, allowing it to bind effectively to active sites on enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor functions, leading to various pharmacological effects.
Case Studies
Several studies have explored the therapeutic potential of tetrazole derivatives:
- Antimicrobial Activity : A series of tetrazole derivatives were synthesized and tested for antimicrobial properties. Results indicated that compounds with the tetrazole moiety displayed significant antibacterial activity against various strains .
- Anticancer Properties : Research has shown that certain tetrazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings highlight the potential use of such compounds in cancer therapy .
- Enzyme Inhibition : A detailed study on enzyme inhibition revealed that specific substitutions on the tetrazole ring significantly enhance the inhibitory effects on cholinesterases, providing insights into designing more effective inhibitors for neurological disorders .
Properties
CAS No. |
423745-45-3 |
---|---|
Molecular Formula |
C16H13N5O3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O3S/c22-14(17-12-8-6-11(7-9-12)15(23)24)10-25-16-18-19-20-21(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22)(H,23,24) |
InChI Key |
HKOJWQYOBZLZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.